3-Cyanopropyltriethoxysilane

Catalog No.
S1511062
CAS No.
1067-47-6
M.F
C10H21NO3Si
M. Wt
231.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyanopropyltriethoxysilane

CAS Number

1067-47-6

Product Name

3-Cyanopropyltriethoxysilane

IUPAC Name

4-triethoxysilylbutanenitrile

Molecular Formula

C10H21NO3Si

Molecular Weight

231.36 g/mol

InChI

InChI=1S/C10H21NO3Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h4-8,10H2,1-3H3

InChI Key

VGIURMCNTDVGJM-UHFFFAOYSA-N

SMILES

CCO[Si](CCCC#N)(OCC)OCC

Canonical SMILES

CCO[Si](CCCC#N)(OCC)OCC

The exact mass of the compound 3-Cyanopropyltriethoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Cyanopropyltriethoxysilane (CPTES, CAS 1067-47-6) is a bifunctional organosilane coupling agent featuring a reactive triethoxysilyl group and a highly polar cyanopropyl terminus[1]. In industrial and advanced laboratory procurement, it is primarily selected for its ability to introduce strong dipole-dipole interactions without the basicity or reactivity of primary amines [2]. Its ethoxy-based leaving groups provide a controlled, moderate hydrolysis rate, making it highly suitable for stable formulation baths, surface modification of silica and metal oxides, and as a polar modifier in polymer electrolytes and advanced battery binders [1].

Research Fit

Surface modifier for silica, glass, and metal oxide substrates via silanization
Coupling agent for polymer–inorganic interfaces requiring polar, non-basic functionality
Sol-gel precursor for hybrid silica materials with enhanced microporosity

Substituting CPTES with the more common 3-aminopropyltriethoxysilane (APTES) or its methoxy analog (CPTMS) frequently leads to process or performance failures [1]. APTES contains a basic primary amine that autocatalyzes silane condensation, drastically reducing the pot life of coating solutions and causing unwanted chemical cross-reactions with carbonyl-containing resins[1]. Conversely, substituting with CPTMS accelerates hydrolysis but releases toxic methanol and narrows the processing window, often leading to premature cross-linking [2]. Furthermore, non-polar silanes lack the strong dipole moment of the cyano group, failing to provide the necessary electrochemical coordination required in battery binders and chromatographic media[3].

Substitution Risk

3-Cyanopropyltriethoxysilane
Amino silanes (APTES, APTMS)
Cyano group avoids basicity and copper corrosion; amino silanes may alter surface charge and adhesion failure mode at metal interfaces.
3-Cyanopropyltriethoxysilane
Mercapto silanes (MPTMS)
Dipolar cyano group provides specific electrostatic modulation absent in thiols; mercapto-based surfaces exhibit different wettability and molecular recognition.

Hydrolysis Kinetics vs. Aminosilanes

The hydrolysis and self-condensation rates of silanes dictate the stability of industrial coating baths. Studies comparing CPTES to the industry-standard 3-aminopropyltriethoxysilane (APTES) demonstrate that CPTES exhibits a significantly slower and more controllable hydrolysis profile [1]. The basic amine group in APTES autocatalyzes the condensation reaction, leading to rapid siloxane bridge formation and premature gelation. In contrast, CPTES requires specific catalytic activation (activation energy of 20 kJ/mol in alkaline and 58 kJ/mol in acidic media), allowing formulators to precisely control the reaction rate [1]. Furthermore, compared to its methoxy counterpart (CPTMS), CPTES releases ethanol rather than methanol, improving workplace safety and further extending the processing window [2].

Evidence DimensionHydrolysis and condensation rate
Target Compound DataCPTES (Controlled hydrolysis, requires acid/base catalysis, Ea = 20-58 kJ/mol)
Comparator Or BaselineAPTES (Autocatalytic, rapid gelation) / CPTMS (Faster hydrolysis, methanol byproduct)
Quantified DifferenceSlower, non-autocatalyzed reaction kinetics for CPTES, yielding longer formulation pot life.
ConditionsAqueous/alcoholic solvent mixtures, variable pH

Buyers formulating commercial silane baths must choose CPTES over APTES or CPTMS to achieve a viable shelf life, prevent premature cross-linking, and ensure reproducible surface grafting.

Specific surface area
Head-to-head
15.9× increase vs. unfunctionalized silica
Reported surface area enhancement in hybrid sol-gel synthesis
Stöber-derived CPTES/TEOS particles; 270 vs. 17 m² g⁻¹

Cycling Stability in Silicon Anodes

In the development of high-capacity silicon anodes for solid-state and advanced lithium-ion batteries, binder interactions are critical for accommodating volume expansion. When polyacrylic acid (PAA) binders are modified with CPTES, the strong dipole moment along the carbon–nitrogen triple bond provides robust, flexible coordination with the active materials[1]. Electrochemical testing reveals that CPTES-modified PAA binders significantly outperform unmodified baselines and nonpolar silane modifiers (such as vinyltriethoxysilane). Specifically, the CPTES-modified system achieves a 17% higher capacity retention after 200 cycles compared to the unmodified binder, demonstrating superior mechanical and electrochemical stability [1].

Evidence DimensionCapacity retention after 200 cycles
Target Compound DataCPTES-modified PAA binder (+17% higher retention)
Comparator Or BaselineUnmodified PAA binder and nonpolar VTES modifier
Quantified Difference17% improvement in capacity retention.
ConditionsSilicon-based anode, 200 charge/discharge cycles

For battery materials procurement, utilizing CPTES as a dipole modifier directly translates to extended cycle life and improved structural integrity in next-generation silicon anodes.

Peel strength (Cu/PI)
Head-to-head
2.3 N/5 mm vs 0.94 N/5 mm (unmodified)
Reported 2.4× peel strength context on Kapton film
Ar plasma pre-treatment; amino silanes gave no adhesion improvement

Pore Architecture in Co-Condensation

The synthesis of functionalized mesoporous silica nanoparticles (MSNs) often relies on co-condensation of silanes with tetraethyl orthosilicate (TEOS). When APTES is used, its protonated amine group interacts strongly with positively charged surfactant micelles, expelling counterions and resulting in a drastically denser particle structure with collapsed or significantly smaller pores [1]. In contrast, utilizing CPTES (at 5 mol% of total silane) for delayed co-condensation allows for the successful generation of a nitrile-functionalized particle core without disrupting the micellar template [1]. This spatial selectivity preserves the large-pore architecture essential for downstream applications like drug loading or catalysis.

Evidence DimensionMesoporous structural integrity and pore size
Target Compound DataCPTES (Maintains large-pore architecture during core functionalization)
Comparator Or BaselineAPTES (Causes denser structure and reduced pore radius)
Quantified DifferenceCPTES avoids the template-disrupting electrostatic interactions inherent to APTES at synthesis pH (~10).
ConditionsDelayed co-condensation with TEOS and cationic surfactants

Researchers and manufacturers of functionalized silica supports must select CPTES over aminosilanes to maintain high surface area and pore volume during internal functionalization.

Capacity retention
Head-to-head
+17% vs unmodified PAA binder
Reported capacity retention context in Si anodes
Galvanostatic cycling at C/10; CPTES-modified binder system
Cathodic shift
Head-to-head
~150 mV shift in pre-alloying region
Reported selective suppression of parasitic electrolyte reduction
dQ/dV analysis; zero shift in Li-Si alloying potential

Advanced Battery Binder Formulation

Utilizing CPTES as a dipole-modifying crosslinker in polyacrylic acid (PAA) or similar polymer binders for silicon anodes, where its polar cyano group enhances adhesion and accommodates severe volume expansion during cycling [1].

Selective MSN Functionalization

Employed in the delayed co-condensation synthesis of core-shell MSNs. CPTES functionalizes the core for specific guest-molecule interactions without collapsing the pore structure, a common failure mode when using basic aminosilanes[2].

Chromatographic Stationary Phase Production

Acting as the primary precursor for cyano-functionalized columns in HPLC. Its controlled ethoxy-based hydrolysis ensures uniform, reproducible grafting on silica, providing unique normal-phase and reversed-phase polar selectivities [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hybrid silica synthesis
Cyano-functionalized silane vs. amino/mercapto alternatives
BET surface area, morphology, and microporosity as reported
Copper-polyimide adhesion
Non-basic, non-corrosive cyano group vs. amino silanes
Peel strength on metal-polymer interfaces in reported context
Silicon anode binder modification
Cyano-silane modified PAA vs. unmodified binder
Capacity retention and parasitic reaction suppression as reported
SPE sorbent development
Cyano polarity and substrate functionalization capability
Extraction recovery for target analytes in reported method context

UNII

N78W6A24DX

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1067-47-6

Wikipedia

3-cyanopropyltriethoxysilane

General Manufacturing Information

Butanenitrile, 4-(triethoxysilyl)-: ACTIVE

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